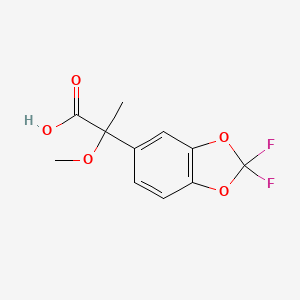
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid is a chemical compound that features a benzodioxole ring substituted with difluoromethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid typically involves the use of raw materials such as 5-bromo-2,2-difluorobenzodioxole and triisopropyl borate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various benzodioxole-containing pharmaceutical compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid
- (5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Uniqueness
2-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H10F2O5 |
|---|---|
Poids moléculaire |
260.19 g/mol |
Nom IUPAC |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C11H10F2O5/c1-10(16-2,9(14)15)6-3-4-7-8(5-6)18-11(12,13)17-7/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
NTOXRYABGDVBOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


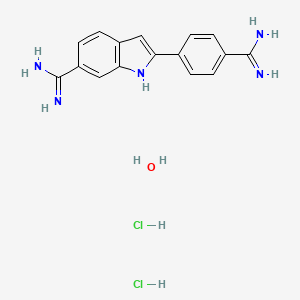
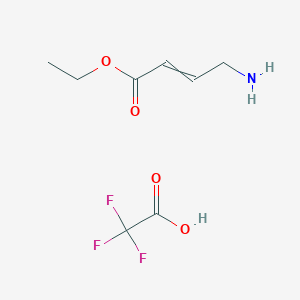
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
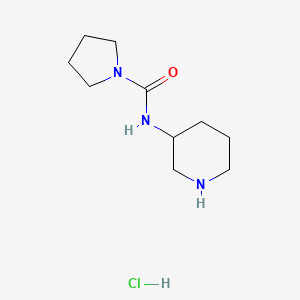
![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)

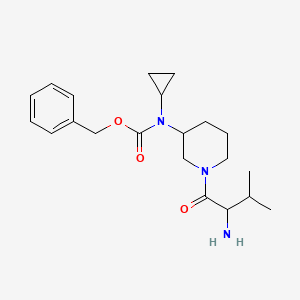
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)

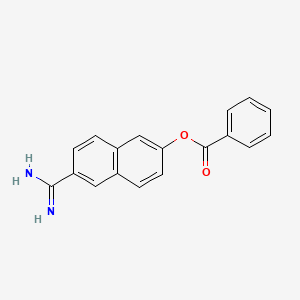

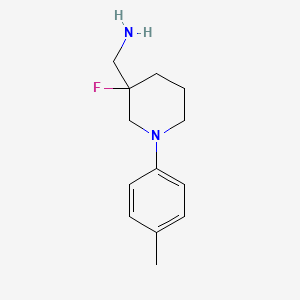
![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
